1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzothiazole moiety, and a dihydropyridazine carboxamide core. Its intricate molecular architecture makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiazole intermediate, followed by the introduction of the fluorophenyl group and the formation of the dihydropyridazine ring. The final step involves the coupling of the carboxamide group to complete the molecule. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C19H13FN4O3S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-13-6-7-14-16(10-13)28-19(21-14)22-18(26)17-15(25)8-9-24(23-17)12-4-2-11(20)3-5-12/h2-10H,1H3,(H,21,22,26) |
InChI Key |
LDYARJDRWLTORJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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